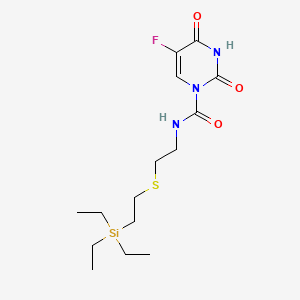
Pentamethylbismuth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an example of a hypervalent compound, meaning it has more than the typical number of bonds for its central atom. The molecular shape of pentamethylbismuth is trigonal bipyramidal .
Preparation Methods
Pentamethylbismuth is produced through a two-step process . First, trimethylbismuth is reacted with sulfuryl chloride to yield dichloro trimethylbismuth. This intermediate is then reacted with two equivalents of methyllithium dissolved in ether. The blue solution is cooled to -110°C to precipitate the solid product . The reactions can be summarized as follows:
- Bi(CH₃)₃ + SO₂Cl₂ → Bi(CH₃)₃Cl₂ + SO₂
- Bi(CH₃)₃Cl₂ + 2LiCH₃ → Bi(CH₃)₅ + 2LiCl
Chemical Reactions Analysis
Pentamethylbismuth undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfuryl chloride and methyllithium . The major products formed from these reactions include dichloro trimethylbismuth and hexamethylbismuth salt (LiBi(CH₃)₆) when excess methyllithium is used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pentamethylbismuth involves its hypervalent nature and the unique electronic structure of the bismuth atom . The compound’s color is due to the HOMO-LUMO transition, where the HOMO is ligand-based, and the LUMO is modified by relativistically stabilized bismuth 6s orbitals . This electronic structure contributes to its reactivity and stability under certain conditions .
Comparison with Similar Compounds
Pentamethylbismuth can be compared to other similar compounds such as trimethylbismuth, pentamethylarsenic, pentamethylantimony, and pentamethyltantalum . These compounds share the characteristic of having multiple methyl groups bound to a central atom, but they differ in their central elements and specific properties . For example, pentamethylarsenic and pentamethylantimony are colorless, whereas this compound is blue-violet . This difference in color is attributed to the unique electronic transitions in this compound .
Properties
CAS No. |
148739-67-7 |
|---|---|
Molecular Formula |
C5H15Bi |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
pentamethylbismuth |
InChI |
InChI=1S/5CH3.Bi/h5*1H3; |
InChI Key |
ARMZEJAYUBQCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Bi](C)(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


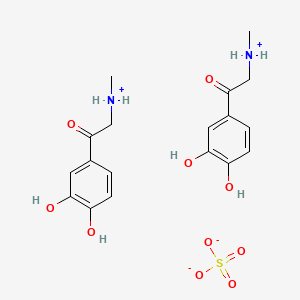
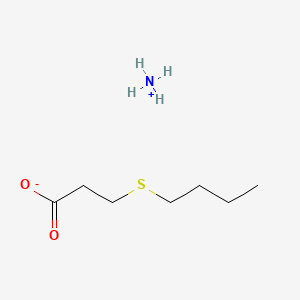
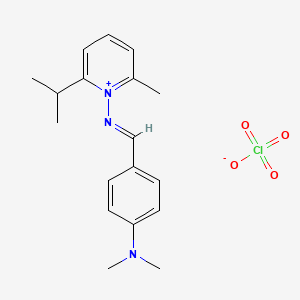
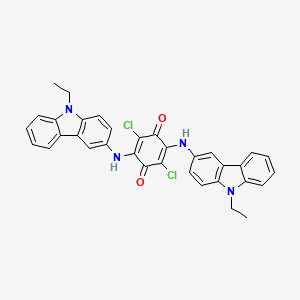
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
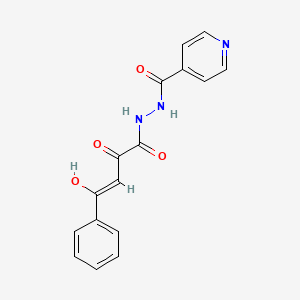
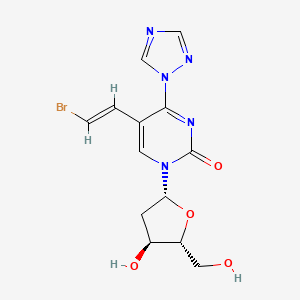


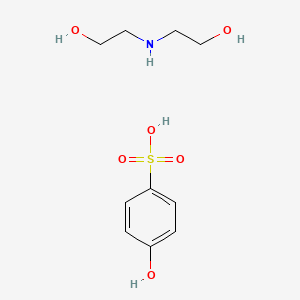

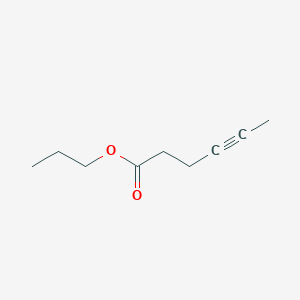
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)
